2-Methyloxazole

Descripción

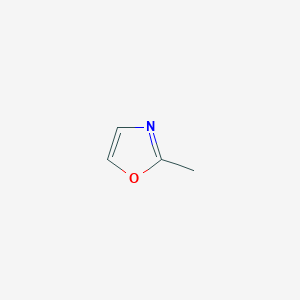

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502126 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-10-4 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyloxazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole is a five-membered heterocyclic aromatic organic compound containing one oxygen and one nitrogen atom. Its structure, characterized by a methyl group at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and materials science.[1] The oxazole (B20620) ring is a privileged scaffold in many biologically active compounds and natural products, contributing to enhanced metabolic stability and conformational rigidity in therapeutic peptides.[1] Derivatives of this compound have demonstrated a wide range of biological activities, including potent antiproliferative effects as antitubulin agents in cancer research and as inhibitors of enzymes like urease.[1] Beyond pharmaceuticals, its unique electronic and optical properties are being explored in the development of advanced polymers and coatings.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a planar five-membered ring with the molecular formula C₄H₅NO. The IUPAC name is 2-methyl-1,3-oxazole.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | This compound-4-carboxylic acid | This compound-4-carbaldehyde |

| Molecular Formula | C₄H₅NO | C₅H₅NO₃ | C₅H₅NO₂ |

| Molecular Weight | 83.09 g/mol [1] | 127.10 g/mol | 111.1 g/mol |

| Boiling Point | 108-110 °C[1] | - | 183 °C |

| Melting Point | - | 182-187 °C | 65-69 °C |

| Density | 1.04 g/mL at 25 °C[1] | - | 1.189 g/mL |

| pKa | - | - | -0.34 (Predicted) |

| Solubility | Soluble in water[1] | - | - |

| Appearance | - | Solid | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃) and two singlets or doublets for the protons on the oxazole ring (H-4 and H-5), with chemical shifts influenced by the heteroatoms.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methyl group will appear in the aliphatic region, while the three carbons of the oxazole ring will be in the aromatic/heteroaromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the methyl group and the aromatic ring, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 83. Common fragmentation patterns for oxazoles involve the loss of carbon monoxide (CO) and methyl cyanide (CH₃CN).

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of oxazoles. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are two classical and widely used methods.

Robinson-Gabriel Synthesis

This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.

Workflow for Robinson-Gabriel Synthesis

Caption: A logical workflow for the Robinson-Gabriel synthesis of this compound.

Detailed Experimental Protocol:

A general procedure for the Robinson-Gabriel synthesis involves the following steps:

-

Preparation of the 2-acylamino-ketone: The starting 2-acylamino-ketone can be synthesized through various methods, such as the Dakin-West reaction. For the synthesis of this compound, a suitable precursor would be N-(1-oxopropan-2-yl)acetamide.

-

Cyclodehydration: The 2-acylamino-ketone is treated with a strong dehydrating agent.

-

To a round-bottom flask containing the 2-acylamino-ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

The reaction mixture is heated to promote cyclization and dehydration. The reaction temperature and time will depend on the specific substrate and dehydrating agent used.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

The resulting precipitate, if any, is collected by filtration. If no precipitate forms, the aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation or column chromatography.

-

Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.

Workflow for Fischer Oxazole Synthesis

Caption: A logical workflow for the Fischer oxazole synthesis of this compound.

Detailed Experimental Protocol:

A general procedure for the Fischer oxazole synthesis is as follows:

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the aldehyde cyanohydrin (e.g., acetaldehyde cyanohydrin) and the aldehyde (e.g., acetaldehyde) in a dry, inert solvent such as diethyl ether.

-

-

Reaction:

-

Cool the reaction mixture in an ice bath.

-

Pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring.

-

Continue the passage of HCl until the solution is saturated.

-

The reaction mixture is then allowed to stand, often for several hours, during which the oxazole hydrochloride may precipitate.

-

-

Work-up and Purification:

-

The precipitated product is collected by filtration and washed with dry ether.

-

The free base of the oxazole can be liberated by treating the hydrochloride salt with a weak base, such as a saturated solution of sodium bicarbonate.

-

The product is then extracted into an organic solvent.

-

The organic layer is dried, and the solvent is removed to yield the crude this compound, which can be further purified by distillation.

-

Applications in Drug Development

The this compound scaffold is a key component in a variety of compounds with significant therapeutic potential. Its presence can confer desirable pharmacokinetic and pharmacodynamic properties.

Logical Relationship of this compound in Drug Discovery

Caption: The role of the this compound scaffold in the drug discovery process.

Derivatives of this compound have been investigated as:

-

Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been designed as analogs of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. These compounds have shown highly potent antiproliferative activity against various cancer cell lines.[1]

-

Enzyme Inhibitors: Oxazole-containing compounds are being explored as inhibitors of enzymes such as urease, which is implicated in infections by pathogens like H. pylori.[1]

-

Peptidomimetics: The oxazole ring can be incorporated into peptide structures to enhance their metabolic stability and to introduce conformational constraints, which can lead to improved biological activity and selectivity.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with a growing significance in both academic research and industrial applications. Its straightforward synthesis and the diverse reactivity of the oxazole ring make it an attractive starting material for the construction of more complex and functionally rich molecules. The continued exploration of this compound and its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-Oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-oxazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its five-membered aromatic ring, containing both an oxygen and a nitrogen atom, imparts unique electronic properties and reactivity.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation development. This guide provides a detailed overview of the known and predicted physicochemical characteristics of 2-methyl-1,3-oxazole, outlines experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-methyl-1,3-oxazole are summarized below. It is important to note that while some experimental data is available, certain values are predicted and await experimental verification. A notable discrepancy exists in the reported physical state of the compound, with one source describing it as a solid and another implying the parent oxazole (B20620) is a liquid at room temperature.[1] Further experimental validation is recommended.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | [2] |

| Molecular Weight | 83.09 g/mol | [1][2] |

| Boiling Point | 108-110 °C | [1] |

| Density | 1.04 g/mL at 25 °C | [1] |

| Melting Point | Not available | |

| pKa (predicted) | 2.13 ± 0.10 | [3] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of any chemical compound in research and development. The following sections detail standard experimental methodologies for elucidating the key properties of 2-methyl-1,3-oxazole.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity.

Methodology: Capillary Method

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube or a melting point apparatus equipped for boiling point determination, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of 2-methyl-1,3-oxazole is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a substance is its mass per unit volume and is an important parameter for formulation and quality control.

Methodology: Pycnometer Method

This method provides high accuracy for liquid density measurements.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a thermostatically controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with 2-methyl-1,3-oxazole, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a thermostatically controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and its mass is accurately determined.

-

The mass of the 2-methyl-1,3-oxazole is calculated by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of 2-methyl-1,3-oxazole is calculated by dividing its mass by the determined volume of the pycnometer.

-

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a critical characteristic for identification and purity assessment.

Methodology: Capillary Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the finely powdered solid sample of 2-methyl-1,3-oxazole is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

-

Determination of Solubility

Solubility is a crucial factor in drug development, influencing bioavailability and formulation.

Methodology: Equilibrium Solubility Method (Shake-Flask)

-

Apparatus: Screw-cap vials, an orbital shaker with temperature control, analytical balance, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of 2-methyl-1,3-oxazole is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a screw-cap vial.

-

The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of 2-methyl-1,3-oxazole in the diluted solution is determined using a validated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

-

Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.

-

Procedure:

-

A known concentration of 2-methyl-1,3-oxazole is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 2-methyl-1,3-oxazole.

References

2-Methyloxazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2-Methyloxazole

This compound is a heterocyclic organic compound that serves as a fundamental building block in various chemical syntheses. Its chemical structure, physical properties, and reactivity make it a valuable intermediate in the development of pharmaceuticals and functional materials.

| Property | Value | Reference |

| CAS Number | 23012-10-4 | |

| Molecular Formula | C₄H₅NO | |

| Molecular Weight | 83.09 g/mol | |

| Boiling Point | 108-110 °C | |

| Density | 1.04 g/mL at 25 °C | |

| Appearance | Solid | |

| Solubility | Soluble in water |

Synthetic Methodologies

The synthesis of the oxazole (B20620) ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this compound and its derivatives. Two of the most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This reaction is typically catalyzed by a dehydrating agent. The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.

Experimental Protocol: A General Procedure for Robinson-Gabriel Synthesis

-

Acylation of α-amino ketone: An α-amino ketone is acylated using an appropriate acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to yield the corresponding 2-acylamino-ketone.

-

Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or thionyl chloride.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like distillation or chromatography.

A one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson–Gabriel approach with a general oxazolone (B7731731) template, employing a combination of aluminum chloride and trifluoromethanesulfonic acid.[1]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It allows for the formation of the oxazole ring from an aldehyde.[2][3][4]

Experimental Protocol: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction [5]

-

Base and TosMIC: To a suspension of a suitable base (e.g., potassium tert-butoxide, 2.67 equiv) in anhydrous THF at -60 °C, a solution of TosMIC (1.7 equiv) in THF is added.

-

Aldehyde Addition: After stirring for 15 minutes, a solution of the aldehyde (1.0 equiv) in THF is added slowly.

-

Reflux: After 1 hour, methanol (B129727) is added, and the reaction is heated to reflux for 2 hours.

-

Work-up and Purification: The reaction is diluted with water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Selective Lithiation of 2-Methyloxazoles

The functionalization of the this compound ring can be achieved through selective lithiation. Lithiation with alkyllithium or hindered lithium amide bases can lead to a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. However, a method for the selective formation of the 2-(lithiomethyl)oxazole has been developed, which is crucial for the synthesis of complex molecules like the phorboxazoles.

Experimental Protocol: Selective Lithiation at the 2-Methyl Position

This protocol utilizes diethylamine (B46881) to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.

-

Preparation of Lithium Diethylamide: n-Butyllithium is added to a solution of diethylamine in THF at -78 °C. The solution is warmed to 0 °C for 10 minutes and then recooled to -78 °C.

-

Lithiation: The prepared lithium diethylamide solution is added to a solution of this compound in anhydrous THF at -78 °C.

-

Reaction with Electrophile: The resulting lithiated species is then quenched with an appropriate electrophile to introduce a substituent at the 2-methyl position.

Role in Drug Development: Antitubulin Agents

Derivatives of this compound have emerged as a promising class of antitubulin agents, exhibiting potent antiproliferative activity against various cancer cell lines.[6] These compounds are often designed as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin polymerization inhibitor.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Derivative 4g | Jurkat | 0.35 | [6] |

| SEM | 0.8 | [6] | |

| HeLa | 4.6 | [6] | |

| Derivative 4i | Jurkat | 0.5 | [6] |

| SEM | 1.2 | [6] | |

| HeLa | 20.2 | [6] | |

| Combretastatin A-4 | Jurkat | 0.8 | [6] |

| SEM | 3.1 | [6] | |

| HeLa | 3100 | [6] |

These this compound derivatives bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

Signaling Pathway: Induction of Apoptosis

The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[6]

Mechanism of Action:

-

Tubulin Polymerization Inhibition: The primary event is the binding of the this compound derivative to tubulin, preventing the formation of microtubules.

-

Cell Cycle Arrest: Disruption of the mitotic spindle assembly leads to cell cycle arrest at the G2/M checkpoint.

-

Mitochondrial Pathway Activation: The prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins.

-

Bcl-2 Family Modulation: Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7.

-

Apoptosis Execution: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Methyloxazole: A Technical Guide to ¹H and ¹³C-NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methyloxazole. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's nuclear magnetic environment, supported by tabulated data and a standardized experimental protocol.

¹H-NMR Spectroscopic Data

The proton NMR spectrum of this compound provides characteristic signals corresponding to the protons of the methyl group and the oxazole (B20620) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | 2.44 | Singlet | N/A |

| H-4 | 7.08 | Doublet | 0.8 |

| H-5 | 7.68 | Doublet | 0.8 |

Solvent: CDCl₃

¹³C-NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound structure, offering insight into the electronic environment of the heterocyclic ring and the methyl substituent.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 162.5 |

| C-4 | 125.2 |

| C-5 | 138.1 |

| CH₃ | 13.9 |

Solvent: CDCl₃

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C-NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H-NMR Spectroscopy - Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C-NMR Spectroscopy - Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

For the ¹H spectrum, integration of the signals is performed to determine the relative number of protons.

-

Coupling constants (J) are measured from the splitting patterns in the ¹H spectrum.

Logical Relationship of NMR Data

The following diagram illustrates the logical flow from sample preparation to the final interpretation of the NMR data for this compound.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-methyloxazole. This document outlines experimental protocols, predicted spectral data, and fragmentation patterns to aid in the identification and analysis of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₄H₅NO, Molecular Weight: 83.09 g/mol ) is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. The methyl group at the 2-position influences its chemical reactivity and physical properties, making it a key intermediate in the synthesis of various more complex molecules with diverse biological activities. Accurate and reliable analytical characterization is crucial for its application in research and development.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted Infrared Spectrum of this compound

While a publicly available, high-resolution FT-IR spectrum of this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from similar compounds. The primary vibrational modes of interest include C-H stretching, C=N stretching, C=C stretching, and C-O-C stretching of the oxazole (B20620) ring.

Data Presentation: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1600 - 1500 | Medium-Strong | C=N Stretch | Oxazole Ring |

| ~1500 - 1400 | Medium-Strong | C=C Stretch | Oxazole Ring |

| ~1380 | Medium | C-H Bend | Methyl (CH₃) |

| ~1150 - 1050 | Strong | C-O-C Stretch | Oxazole Ring |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol outlines a general procedure for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Predicted Mass Spectrum and Fragmentation of this compound

Upon electron ionization, this compound will form a molecular ion (M⁺•). The excess energy from the ionization process will cause the molecular ion to fragment in a characteristic pattern. Based on studies of related oxazole derivatives, key fragmentation pathways are expected to involve the loss of stable neutral molecules such as carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN).[1]

Data Presentation: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 83 | [C₄H₅NO]⁺• | (Molecular Ion) |

| 55 | [C₃H₃N]⁺• | CO |

| 42 | [C₂H₂N]⁺ | CH₃CN |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general methodology for the analysis of a volatile liquid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

EI source (typically operating at 70 eV)

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

-

Ionization and Mass Analysis:

-

As the this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

-

Data Acquisition:

-

The detector records the abundance of each ion, generating a mass spectrum. The data is typically collected over a mass range of m/z 40-300.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for FT-IR Analysis of this compound.

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the IR and mass spectrometric analysis of this compound. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While the presented data is based on established principles and analysis of similar structures, it is recommended to consult spectral databases for experimentally obtained spectra when available.

References

A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a significant scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. Among its simplest derivatives, 2-methyloxazole serves as a fundamental building block for more complex molecules. This technical guide provides an in-depth exploration of the historical and contemporary methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key reaction pathways.

Historical Overview

The journey to synthesize this compound and its derivatives spans over a century, marked by the development of several key named reactions that have become foundational in heterocyclic chemistry.

One of the earliest reports on the synthesis of a this compound derivative dates back to 1876 by Tcherniac and Norton. However, the classical methods that gained widespread use were established in the late 19th and early 20th centuries. The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[1] This was followed by the Robinson-Gabriel Synthesis , independently described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively, which involves the cyclodehydration of 2-acylamino ketones.[2][3]

A significant advancement came in 1972 with the development of the van Leusen Oxazole Synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes.[4] These classical methods, along with others like the Bredereck synthesis, have formed the bedrock of oxazole chemistry, each with its own advantages and limitations.

Core Synthetic Methodologies

This section details the primary historical methods for synthesizing this compound, including their mechanisms and detailed experimental protocols.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of oxazoles. The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino ketone. For the synthesis of this compound, the required precursor is N-(2-oxopropyl)acetamide.

Reaction Pathway:

The synthesis of the N-(2-oxopropyl)acetamide precursor can be achieved through the Dakin-West reaction of an amino acid, but a more direct route involves the acylation of aminoacetone. The subsequent cyclodehydration of N-(2-oxopropyl)acetamide is typically promoted by a strong dehydrating agent.

Experimental Protocol: Synthesis of N-(2-oxopropyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoacetone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Basification: Cool the solution in an ice bath and add a base, such as triethylamine (B128534) (2.2 equivalents), dropwise to neutralize the hydrochloride and liberate the free amine.

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude N-(2-oxopropyl)acetamide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Protocol: Robinson-Gabriel Cyclodehydration

-

Reaction Setup: Place N-(2-oxopropyl)acetamide (1 equivalent) in a round-bottom flask.

-

Dehydration: Add a dehydrating agent such as polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) or concentrated sulfuric acid.

-

Heating: Heat the mixture, for example, to 140-160°C, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

| Parameter | Value | Reference |

| Starting Material | N-(2-oxopropyl)acetamide | [5] |

| Dehydrating Agent | Polyphosphoric Acid (PPA) | [6] |

| Temperature | 140-160°C | [6] |

| Reaction Time | 2-4 hours | [6] |

| Yield | 50-60% (with PPA) | [6] |

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. For the synthesis of this compound, this method would theoretically involve the reaction of acetamide (B32628) with a suitable three-carbon synthon like chloroacetone (B47974), though the classical approach typically employs cyanohydrins and aldehydes.

Reaction Pathway:

Experimental Protocol (Adapted from the classical Fischer Synthesis)

-

Reaction Setup: Dissolve acetamide (1 equivalent) and chloroacetone (1 equivalent) in a dry, inert solvent such as diethyl ether in a flask equipped with a gas inlet tube.

-

Acidification: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation.

-

Reaction: Seal the reaction vessel and allow it to stand at room temperature for an extended period (e.g., 24-48 hours).

-

Isolation: The product may precipitate as the hydrochloride salt. Collect the precipitate by filtration and wash with dry ether.

-

Neutralization: Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to liberate the free this compound.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

| Parameter | Value | Reference |

| Starting Materials | Acetamide, Chloroacetone | [1] |

| Catalyst | Anhydrous Hydrogen Chloride | [1] |

| Solvent | Dry Diethyl Ether | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Variable, often moderate | [1] |

The van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] To synthesize this compound, acetaldehyde (B116499) would be the required aldehyde. However, the classical van Leusen reaction with an unsubstituted aldehyde leads to a 5-substituted oxazole. To obtain this compound, a modification or a different starting material would be necessary. A plausible route involves the reaction of a formylating agent with a suitable precursor, followed by reaction with TosMIC.

A more direct, albeit less common, van Leusen approach to 2-substituted oxazoles involves the use of an α-substituted TosMIC derivative. For this compound, one would conceptually start with formaldehyde (B43269) and an α-acetylated TosMIC derivative, though this is not a standard procedure.

Reaction Pathway (General for 5-substituted oxazoles):

Experimental Protocol (General for 5-substituted oxazoles)

-

Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2 equivalents) in methanol.

-

Addition of Reactants: Add the aldehyde (1 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1 equivalent) to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

-

Workup: Add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxazole can be purified by column chromatography or distillation.

| Parameter | Value | Reference |

| Starting Materials | Aldehyde, TosMIC | [4] |

| Base | Potassium Carbonate | [4] |

| Solvent | Methanol | [4] |

| Temperature | Room Temperature to Reflux | [4] |

| Yield | Generally good to excellent | [4] |

Bredereck's Synthesis

The Bredereck reaction, in a broader sense, involves the reaction of α-haloketones with amides to form oxazoles.[7] This is conceptually similar to the Fischer synthesis. Bredereck's reagent (tert-butoxybis(dimethylamino)methane) itself is a powerful formylating agent and can be used to introduce a formyl group to an active methylene (B1212753) compound, which can then be a precursor in an oxazole synthesis.[1][8]

Conceptual Pathway involving Bredereck's Reagent:

A hypothetical route to a precursor for this compound could involve the formylation of a suitable ketone, followed by conversion to an α-amino ketone derivative and subsequent cyclization.

Comparative Summary of Synthetic Methods

| Synthesis Method | Key Reactants | Catalyst/Reagent | Advantages | Disadvantages | Typical Yields |

| Robinson-Gabriel | N-(2-oxopropyl)acetamide | PPA, H₂SO₄ | Well-established, reliable. | Requires precursor synthesis, harsh conditions. | 50-60% |

| Fischer | Acetamide, Chloroacetone | Anhydrous HCl | Direct, uses simple starting materials. | Can have low yields, requires handling of HCl gas. | Moderate |

| van Leusen | Aldehyde, TosMIC | K₂CO₃ | Mild conditions, high yields for 5-substituted oxazoles. | Direct synthesis of this compound is not straightforward. | Good to Excellent |

| Bredereck | α-haloketone, Amide | Heat | Can be efficient. | Less commonly used for simple oxazoles. | Variable |

Conclusion

The synthesis of this compound has a rich history, with several classical methods providing the foundation for modern organic synthesis. The Robinson-Gabriel and Fischer syntheses represent the earliest reliable routes, while the van Leusen reaction offers a milder and often higher-yielding alternative, particularly for 5-substituted derivatives. The choice of synthetic route depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable method for their synthetic goals in the pursuit of novel oxazole-based compounds.

References

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]

- 5. This compound|CAS 23012-10-4|Building Block [benchchem.com]

- 6. Robinson‐Gabriel Oxazole Synthesis [ouci.dntb.gov.ua]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. myuchem.com [myuchem.com]

2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry and natural product synthesis. Among its derivatives, 2-methyloxazole stands out as a fundamental and versatile building block. Its unique electronic properties and multiple reactive sites allow for its elaboration into a vast array of more complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical experimental details and quantitative data to aid researchers in its effective utilization.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Two of the most established methods for oxazole synthesis are the Robinson-Gabriel and Fischer syntheses.

-

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1] The reaction is typically promoted by a strong dehydrating agent.

-

Fischer Oxazole Synthesis: This approach utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Modern Catalytic Methods

Contemporary organic synthesis has introduced milder and more efficient catalytic methods for constructing the oxazole ring, often with improved functional group tolerance.

-

Metal-Catalyzed Cyclizations: Transition metals, such as gold and nickel, have been employed to catalyze the formation of oxazole rings from various precursors. Gold-catalyzed alkyne oxidation can produce 5-aryl-2-methyloxazole derivatives.[1] Nickel-catalyzed cross-coupling reactions have also been utilized in the synthesis of substituted oxazoles.[1]

Reactivity of this compound

The reactivity of the this compound ring is characterized by the distinct electrophilic and nucleophilic nature of its constituent atoms and substituents. The C2, C4, and C5 positions of the ring, as well as the methyl group at C2, are all potential sites for functionalization.

Lithiation

One of the most powerful strategies for the functionalization of this compound is through selective lithiation. The position of lithiation can be controlled by the choice of base and reaction conditions. Lithiation of 2-methyloxazoles with alkyllithium and hindered lithium amide bases can lead to a mixture of the 5-lithio- and 2-(lithiomethyl)oxazole isomers.[3][4] However, a synthetically useful method for the selective formation of 2-(lithiomethyl)oxazole has been developed using lithium diethylamide.[3][4] This selectivity is attributed to the ability of diethylamine (B46881) to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[3][4]

Reactions with Electrophiles

The electron-rich nature of the oxazole ring makes it susceptible to attack by electrophiles. However, the reactivity is generally lower than that of other five-membered heterocycles like furan (B31954) or pyrrole. Reactions such as bromination, nitration, and acylation can occur, typically at the C4 or C5 position depending on the directing effects of existing substituents.

Reactions with Nucleophiles

While the oxazole ring itself is generally resistant to nucleophilic attack, appropriately activated derivatives can undergo nucleophilic substitution. For instance, a leaving group at the C2 position can be displaced by a variety of nucleophiles. Additionally, the methyl group at the 2-position of suitably substituted oxazoles can undergo nucleophilic displacement.[1]

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after a subsequent elimination step. This reactivity provides a powerful tool for the synthesis of highly substituted pyridine rings.

Applications in Medicinal Chemistry and Natural Product Synthesis

The this compound motif is a key structural component in a wide range of biologically active molecules, including natural products and synthetic pharmaceuticals.

As a Pharmacophore in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

-

Antitubulin Agents: 2-Methyl-4,5-disubstituted oxazoles have been designed as cis-constrained analogues of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization.[1] These compounds have shown highly potent antiproliferative activity against various cancer cell lines.[1]

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 2,5-diphenyloxazole (B146863) core with a propionic acid side chain.

-

Antimicrobial Agents: The sulfonamide antibiotic Sulfamethoxazole contains a 3-amino-5-methylisoxazole (B124983) ring, which is structurally related to this compound. It acts by inhibiting folic acid synthesis in bacteria.[5]

As a Building Block in Natural Product Synthesis

The this compound unit is found in numerous complex natural products, particularly those of marine origin. Its incorporation is often crucial for the molecule's biological activity.

-

Phorboxazoles: These marine macrolides exhibit potent cytostatic activity. The synthesis of the phorboxazole core has relied on the strategic construction of 2,4-disubstituted oxazole systems, often employing selective lithiation of this compound precursors.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of 2-Substituted and 2,4-Disubstituted Oxazoles

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Acylamino-ketone | H₂SO₄, heat | 2,5-Disubstituted oxazole | - | [1] |

| Cyanohydrin, Aldehyde | Anhydrous HCl, dry ether | 2,5-Disubstituted oxazole | - | [2] |

| α-Amino acid | TPP, C₂Cl₆ | 2,4-Disubstituted oxazole | - | [2] |

| α-Diazoketone, Amide | TfOH | 2,4-Disubstituted oxazole | Good to Excellent | [6] |

Table 2: Lithiation and Subsequent Alkylation of a this compound Derivative

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| This compound derivative (1d) | n-BuLi, then Diethylamine | Methyl triflate | 2-Ethyloxazole derivative (6d) | >95:5 selectivity | [1] |

| This compound derivative (1c) | Lithium diethylamide | Hydrocinnamaldehyde | Aldol addition product (8) | 73 | [1] |

Table 3: Biological Activity of this compound Derivatives

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g) | Antiproliferative (cancer cell lines) | 0.35-4.6 nM | [7] |

| 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i) | Antiproliferative (cancer cell lines) | 0.5–20.2 nM | [7] |

| Oxaprozin | Anti-inflammatory | - | [8] |

Experimental Protocols

This section provides detailed experimental procedures for key transformations involving this compound.

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Procedure: A mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) is heated at 140°C for 2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to afford 2,5-diphenyloxazole.[8]

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

Procedure: Mandelonitrile (1 equivalent) and benzaldehyde (B42025) (1 equivalent) are dissolved in anhydrous ether. The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution until saturation. The reaction mixture is then allowed to stand at room temperature for 24 hours. The resulting precipitate, the hydrochloride salt of the oxazole, is collected by filtration, washed with diethyl ether, and then treated with a dilute aqueous solution of sodium bicarbonate to yield the free base, 2,5-diphenyloxazole. The product is then collected and recrystallized.[8]

Selective Lithiation and Alkylation of a this compound Derivative

Procedure: A solution of the oxazole (1d, 39 mg, 0.126 mmol) in anhydrous THF (0.76 mL) is cooled to -78 °C under an argon atmosphere. A solution of lithium diethylamide is prepared by adding n-butyllithium (89 µL of a 1.97 M solution in hexanes, 0.176 mmol) to a solution of diethylamine (20 µL, 0.189 mmol) in THF (0.5 mL) at -78 °C. The lithium diethylamide solution is warmed to 0 °C for 10 min, then recooled to -78 °C and added to the oxazole solution via cannula. The resulting mixture is stirred for 10 min. Methyl triflate (29 µL, 0.252 mmol) is then added. The reaction mixture is stirred for 20 min at -78 °C and then partitioned between saturated aqueous ammonium (B1175870) chloride and dichloromethane (B109758). The combined organic phases are dried (MgSO₄), filtered, and concentrated in vacuo to afford the product.[1]

Synthesis of Oxaprozin-Paeonol Ester (OPE)

Procedure: Oxaprozin (146.8 mg, 0.5 mmol), paeonol (B1678282) (84.2 mg, 0.5 mmol), EDCI (144.5 mg, 0.75 mmol), and DMAP (61.4 mg, 0.5 mmol) are mixed in dichloromethane (5 mL) at 0 °C. The mixture is stirred for 6 h at 0 °C, then quenched with water. The aqueous layer is extracted three times with EtOAc, and the combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to dryness. The crude product is purified by column chromatography to afford OPE as a white solid (182.4 mg, 80% yield).[8]

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships involving this compound.

References

- 1. Synthesis of Oxaprozin - Chempedia - LookChem [lookchem.com]

- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electron Density and Reactivity of the 2-Methyloxazole Ring

This technical guide provides a comprehensive analysis of the this compound ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] We will delve into the electronic properties that govern its reactivity, explore its behavior in key chemical transformations, and provide detailed experimental protocols for its modification.

Introduction to the this compound Core

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2][3][4] The this compound derivative, in particular, serves as a crucial building block for a wide array of more complex molecules, including pharmaceuticals with potent biological activities.[1][5] Its derivatives have been investigated as antitubulin agents in cancer research and as components in peptidomimetics to enhance metabolic stability.[1][5] Understanding the interplay between the electron density of the ring and the influence of the 2-methyl substituent is paramount for designing synthetic routes and predicting reaction outcomes.

Electron Density and Structural Properties

The electronic nature of the this compound ring is dictated by the competing effects of its constituent atoms. The oxygen atom is highly electronegative, which can make delocalization of the six π-electrons less effective compared to other aromatic systems.[2][6] The nitrogen atom at the 3-position is pyridine-like, contributing to the ring's weak basicity.[7] The methyl group at the C2 position is an electron-donating group, which influences the reactivity of the ring, particularly in electrophilic substitutions.

The acidity of the ring protons follows the order C2 > C5 > C4.[2] However, in this compound, the C2 position is substituted. The protonated form of the oxazole ring exhibits a pKa value of approximately 1.17 to 1.22, indicating it is a weak base.[2][3][4]

Caption: Structure and key reactivity sites of the this compound ring.

Quantitative Data: Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its derivatives.

| Property | Value | Compound | Reference |

| Molecular Formula | C4H5NO | This compound | [1] |

| Molecular Weight | 83.09 g/mol | This compound | [1] |

| Boiling Point | 108-110 °C | This compound | [1] |

| Density | 1.04 g/mL at 25 °C | This compound | [1] |

| pKa (Strongest Basic) | 1.18 | 2-Ethyl-4-methyloxazole | [3] |

| pKa (Strongest Basic) | 1.22 | 4-Ethyl-2-methyloxazole | [4] |

Reactivity of the this compound Ring

The reactivity of the this compound ring is a complex balance of its aromatic character and the influence of its heteroatoms and substituents.

Electrophilic Substitution

The oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic attack.[1] However, the presence of electron-donating groups, such as the methyl group in this compound, can activate the ring sufficiently for substitution to occur.[2][7] The reaction proceeds preferentially at the C5 position, followed by the C4 position if C5 is blocked.[1][7] Reactions like nitration and sulfonation are typically difficult to achieve.[6][7]

Caption: General mechanism for electrophilic substitution at the C5 position.

Nucleophilic Substitution

Nucleophilic substitution directly on the oxazole ring is rare unless a good leaving group is present.[2] When a leaving group is present, substitution occurs most readily at the C2 position.[2][8] More commonly, nucleophilic attack is observed on substituents attached to the ring. For instance, 2-(halomethyl)oxazoles can react with alkoxides to form ether-linked derivatives.[1]

Metallation and Reactivity of the 2-Methyl Group

The C2 position is the most electron-deficient carbon, making the protons on the adjacent methyl group acidic.[7] This allows for deprotonation using strong bases, such as alkyllithiums or lithium amides, to form a 2-(lithiomethyl)oxazole intermediate.[9] This nucleophilic species is highly valuable in synthesis as it can react with a variety of electrophiles to build more complex structures.

Studies have shown that lithiation with bases like lithium diisopropylamide (LDA) can result in a mixture of isomers (deprotonation at the C5 position vs. the methyl group).[9] However, a selective and synthetically useful method involves using lithium diethylamide, which mediates the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[9]

Caption: Workflow for the selective formation of 2-(lithiomethyl)oxazole.

Quantitative Data: Regioselectivity of Lithiation-Alkylation

The choice of base and reaction conditions significantly impacts the regioselectivity of the deprotonation of 2-methyloxazoles. The table below, adapted from studies by V. J. Cee et al., illustrates this selectivity when quenching with methyl triflate.[9]

| Entry | Base | Amine Additive | Conditions | Product Ratio (6d:7d) | Reference |

| 1 | n-BuLi | None | -78 °C, 20 min | 65:35 | [9] |

| 2 | LDA | Diisopropylamine | -78 °C, 20 min | 75:25 | [9] |

| 3 | LiTMP | Tetramethylpiperidine | -78 °C, 20 min | 80:20 | [9] |

| 4 | LiNEt2 | Diethylamine (B46881) | -78 °C, 20 min | >95:5 | [9] |

| 5 | LDA | Diisopropylamine | -78 to -50 °C, 10 min | 85:15 | [9] |

| 6 | LDA | Diisopropylamine | -78 to -50 °C, 1 hr | >95:5 | [9] |

| Product 6d is the 2-ethyl derivative (alkylation on the methyl group); Product 7d is the 2,5-dimethyl derivative (alkylation on the ring). |

Cycloaddition and Ring Opening Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, reacting with dienophiles across the C2 and C5 positions.[7] These cycloaddition reactions are facilitated by electron-donating substituents on the oxazole ring.[7]

The ring is susceptible to cleavage under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) can open the oxazole ring.[7][10] Additionally, treatment with strong nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following are representative protocols for the synthesis and functionalization of the this compound core.

Protocol 1: Synthesis of 2-Methyl-4-substituted-oxazole (General)

This protocol is based on the condensation of an α-bromo ketone with acetamide (B32628).[5]

-

Reactants : Combine the appropriate α-bromo acetophenone (B1666503) (1.0 eq) and acetamide (excess).

-

Heating : Heat the mixture at 150 °C for 2 hours.

-

Workup : After cooling, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-methyl-4-substituted oxazole.

Protocol 2: Selective Lithiation and Alkylation of a this compound Derivative

This protocol describes the selective C-alkylation on the 2-methyl group, adapted from the work of V. J. Cee et al.[9]

-

Preparation of Lithium Diethylamide (LiNEt2) : In a flame-dried flask under an argon atmosphere, dissolve diethylamine (1.5 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.4 eq) dropwise and stir for 15 minutes.

-

Deprotonation : In a separate flask, dissolve the this compound substrate (1.0 eq) in anhydrous THF and cool to -78 °C. Add the freshly prepared LiNEt2 solution dropwise to the oxazole solution. Stir the resulting mixture at -78 °C for 20-30 minutes.

-

Electrophilic Quench : Add the electrophile (e.g., methyl triflate, 2.0 eq) to the reaction mixture. The color should dissipate immediately.

-

Reaction Completion : Stir the mixture for an additional 20 minutes at -78 °C.

-

Workup : Quench the reaction by partitioning between a saturated aqueous ammonium (B1175870) chloride solution and dichloromethane.

-

Isolation : Separate the organic phase, dry it over magnesium sulfate (MgSO4), filter, and concentrate in vacuo to afford the crude product. The product can be further purified by chromatography if necessary.

Conclusion

The this compound ring is a versatile heterocyclic system whose reactivity is governed by a subtle interplay of electronic effects. While the ring itself is relatively resistant to electrophilic attack, the presence of the 2-methyl group not only provides moderate activation towards substitution at the C5 position but, more importantly, offers a handle for selective deprotonation and subsequent functionalization. The ability to generate the 2-(lithiomethyl)oxazole species with high regioselectivity opens up a vast synthetic landscape for drug development professionals and organic chemists, enabling the construction of complex molecular architectures with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Showing Compound 2-Ethyl-4-methyloxazole (FDB016987) - FooDB [foodb.ca]

- 4. Showing Compound 4-Ethyl-2-methyloxazole (FDB016988) - FooDB [foodb.ca]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

2-Methyloxazole Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, 2-methyloxazole derivatives have emerged as a promising class of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity of this compound Derivatives

Recent research has highlighted the potent anticancer effects of this compound derivatives, particularly a series of 2-methyl-4,5-disubstituted oxazoles designed as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural antitubulin agent.

Quantitative Data Summary

The antiproliferative activity of several 2-methyl-4,5-diaryloxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

| Compound | Modification | Cancer Cell Line | IC50 (nM)[1] |

| 4g | 4-(3',4',5'-trimethoxyphenyl)-5-(3''-fluoro-4''-methoxyphenyl) | Jurkat (Leukemia) | 0.8 |

| SEM (Leukemia) | 1.2 | ||

| HeLa (Cervical) | 0.35 | ||

| HT-29 (Colon) | 4.6 | ||

| A549 (Lung) | 1.5 | ||

| MCF-7 (Breast) | 2.1 | ||

| NCI/ADR-RES (Ovarian) | 2.8 | ||

| 4i | 4-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl) | Jurkat (Leukemia) | 0.5 |

| SEM (Leukemia) | 0.9 | ||

| HeLa (Cervical) | 1.1 | ||

| HT-29 (Colon) | 20.2 | ||

| A549 (Lung) | 3.5 | ||

| MCF-7 (Breast) | 4.8 | ||

| NCI/ADR-RES (Ovarian) | 6.2 | ||

| CA-4 | (Reference Compound) | Jurkat (Leukemia) | 0.8 |

| SEM (Leukemia) | 1.2 | ||

| HeLa (Cervical) | 2.2 | ||

| HT-29 (Colon) | 3100 | ||

| A549 (Lung) | 2.9 | ||

| MCF-7 (Breast) | 3.8 | ||

| NCI/ADR-RES (Ovarian) | 1200 |

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of anticancer activity for these this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

Figure 1: Mechanism of action of anticancer this compound derivatives.

Experimental Protocols

A general multi-step synthesis for 2-methyl-4,5-diaryloxazoles has been described.[1] The key steps involve the condensation of an appropriate α-bromoacetophenone with acetamide (B32628) to form a this compound intermediate, followed by bromination and subsequent Suzuki coupling to introduce the second aryl group.

References

The Emerging Role of 2-Methyloxazole Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyloxazole core, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a preliminary investigation into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their potential as antitubulin and anti-inflammatory agents.

Chemical Properties and Synthesis

This compound (C4H5NO) is a heterocyclic compound with a molecular weight of 83.09 g/mol .[1] Its structure, featuring a methyl group at the 2-position, influences the electron density of the oxazole (B20620) ring, making it a valuable building block for more complex molecules.[1]

Classic synthetic routes to the this compound core include the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone, and the Fischer oxazole synthesis, utilizing the condensation of cyanohydrins with aldehydes.[1] Modern approaches, such as nickel-catalyzed cross-coupling reactions, have expanded the toolkit for creating substituted this compound derivatives.[1]

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] This guide will focus on two prominent areas of investigation: antitubulin and anti-inflammatory activities.

Antitubulin Activity and Anticancer Potential

A significant body of research has focused on 2-methyl-4,5-disubstituted oxazoles as potent antitubulin agents, acting as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4).[2] These compounds interfere with microtubule formation, a critical process in cell division, making them promising candidates for cancer chemotherapy.[2]

Mechanism of Action: this compound-based antitubulin agents primarily function by binding to the colchicine (B1669291) site on β-tubulin.[2] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2]

Signaling Pathway: Tubulin Polymerization Inhibition by this compound Derivatives

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data:

The antiproliferative activity of 2-methyl-4,5-disubstituted oxazoles is highly dependent on the nature and position of the substituents on the oxazole core. The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

| Compound | R1 (Position 4) | R2 (Position 5) | Cell Line | IC50 (nM) | Reference |

| 4g | 3,4,5-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | Various | 0.35 - 4.6 | [2] |

| 4i | 3,4,5-trimethoxyphenyl | p-ethoxyphenyl | Various | 0.5 - 20.2 | [2] |

| 5a | p-methoxyphenyl | 3,4,5-trimethoxyphenyl | Various | >100 | [2] |

| 5b | p-ethoxyphenyl | 3,4,5-trimethoxyphenyl | Various | >100 | [2] |

Data synthesized from a study on antitubulin agents.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro effect of this compound derivatives on tubulin polymerization.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Reconstitute purified tubulin protein in a general tubulin buffer.

-

Prepare a GTP stock solution.

-

Prepare a fluorescence reporter solution (e.g., DAPI).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tubulin protein, GTP, and fluorescence reporter to each well.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity at regular intervals using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Experimental Workflow: Antitubulin Activity Screening

Caption: A typical workflow for screening this compound derivatives for antitubulin activity.

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The primary mechanism of action in this context is often the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.